molecular formula C11H11NO2 B079501 Methyl 3-methyl-1H-indole-5-carboxylate CAS No. 588688-33-9

Methyl 3-methyl-1H-indole-5-carboxylate

Cat. No. B079501
M. Wt: 189.21 g/mol
InChI Key: DJVVYXJJXMUAPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-methyl-1H-indole-5-carboxylate derivatives, such as methyl 1-(3′-indolylmethane)-indole-3-carboxylate, involves complex organic reactions aiming at forming the indole structure with specific functional groups. These synthetic processes are crucial for producing compounds with potential antitumor activities, highlighting their importance in medicinal chemistry research (Niemyjska et al., 2012).

Molecular Structure Analysis

The molecular structure of methyl 3-methyl-1H-indole-5-carboxylate has been studied using a variety of spectroscopic techniques, including FT-IR, FT-Raman, UV, 1H, and 13C NMR. These studies provide detailed insights into the electronic structure, hydrogen bonding, solvent effects, and spectral features, which are essential for understanding the chemical behavior and reactivity of the compound (Srivastava et al., 2017).

Chemical Reactions and Properties

Methyl 3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including regioselective dibromination, which serves as a foundation for synthesizing dibromoindole derivatives. These reactions are pivotal for constructing complex molecular architectures and exploring the compound's potential in organic synthesis (Parsons et al., 2011).

Scientific Research Applications

Synthesis and Structural Analysis

Methyl Indole Carboxylate Derivatives in Cancer Research Methyl indole carboxylate derivatives have shown promise in cancer research. Methyl 1-(3′-indolylmethane)-indole-3-carboxylate and methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate, analogs of 3,3′-diindolylmethane, demonstrated the ability to inhibit the growth of melanoma, renal, and breast cancer cell lines. Solid-state structure characterization of these compounds was achieved through techniques like 13C CP/MAS NMR, X-ray diffraction, and molecular modeling (Niemyjska et al., 2012).

Regioselective Dibromination for Synthesis of Indole Derivatives Methyl indole-3-carboxylate's regioselective dibromination process led to the creation of methyl 5,6-dibromoindole-3-carboxylate, which further allowed access to the parent 5,6-dibromoindole. These building blocks were crucial in synthesizing natural and non-natural 5,6-dibromoindole derivatives, such as meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

Novel Synthesis Routes and Functionalization A new method was introduced for synthesizing 1-methyl-1H-indole-3-carboxylates using cross-dehydrogenative coupling. This method, employing Cu(OAc)2·H2O as a catalyst in the presence of tert-butyl hydroperoxide, offered a simplified procedure and yielded good to excellent outcomes, enhancing the efficiency of preparing indole derivatives (Akbari & Faryabi, 2023).

Molecular and Computational Studies

Investigation of Molecular Properties The study of the molecular properties of methyl 1H-indol-5-carboxylate provided insights into the molecule's ground state geometry, electronic structure, and intra-molecular delocalization. Advanced computational techniques, including density functional theory and topological analysis, were utilized to understand these properties and their implications in various solvents (Srivastava et al., 2017).

Fluorescence and Photophysical Properties The photophysical properties of newly synthesized methyl 3-arylindole-2-carboxylates were examined, revealing solvent-sensitive emissions and potential as fluorescent probes. The study highlighted the fluorescence quantum yields of these compounds in different environments, indicating their potential in scientific applications as probes (Queiroz et al., 2007).

Safety And Hazards

Methyl 3-methyl-1H-indole-5-carboxylate is classified as harmful. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVYXJJXMUAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633515
Record name Methyl 3-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methyl-1H-indole-5-carboxylate

CAS RN

588688-33-9
Record name Methyl 3-methyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methyl-1H-indole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of the methyl 3-formyl-1H-indole-5-carboxylate (893 mg, 4.4 mmol) in DMF (20 mL) was added the p-toluenesulfonic acid monohydrate (125 mg, 0.7 mmol) and the p-toluenesulfonyl hydrazide (982 mg, 5.3 mmol). The solution has been heated for 20 min at 100° C. The resulting mixture was diluted with ethyl acetate, washed with brine, dried over MgSO4 and concentrated. The crude product is dissolved in THF (40 mL) and NaBH3 CN (1.1 g, 17.6 mmol) was added. The solution has been heated for 8 h at 75° C. The resulting mixture was diluted with ethyl acetate, washed with a solution of 0.5 N HCl, a saturated solution of NaHCO3 and brine, dried over MgSO4 and concentrated. The crude product was purified by flash chromatography (Hexane/AcOEt, from 0 to 30%) to yield a white powder (500 mg, 2.6 mmol, 60%). ESI-MS (m/z): 190 [M+H]+.
Quantity
893 mg
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
p-toluenesulfonyl hydrazide
Quantity
982 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
60%

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